molecular formula C6H10O6 B13805054 2,5-Anhydrogluconic acid CAS No. 52993-96-1

2,5-Anhydrogluconic acid

Cat. No.: B13805054
CAS No.: 52993-96-1
M. Wt: 178.14 g/mol
InChI Key: UDQPBAKZZSWNSE-UHFFFAOYSA-N
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Description

Contextualization of Anhydro Monosaccharides and Derived Acids

Anhydro sugars are monosaccharides that have undergone intramolecular dehydration, resulting in the formation of an additional ring structure. researchgate.netvaia.com This structural modification distinguishes them from their parent sugars and imparts unique chemical and physical properties. ontosight.ai The formation of an anhydro bridge can occur between various hydroxyl groups within the sugar molecule, leading to a diverse array of anhydro sugar derivatives. researchgate.net These compounds are not merely chemical curiosities; they serve as valuable intermediates in the synthesis of complex carbohydrates, glycoconjugates, and other bioactive molecules. researchgate.netontosight.ai The reactivity of anhydro sugars is largely influenced by the size of the newly formed oxygen-containing ring, with smaller rings like oxiranes exhibiting higher reactivity than larger rings like oxolanes (tetrahydrofurans). researchgate.net

The oxidation of anhydro sugars leads to the formation of anhydro sugar acids. This transformation introduces a carboxylic acid functional group, further expanding the chemical versatility of these molecules. These acids can participate in a variety of chemical reactions, making them valuable building blocks in organic synthesis.

Significance of Furanose Ring Systems in Carbohydrate Chemistry

Carbohydrates can exist in cyclic forms, with five-membered rings known as furanoses and six-membered rings called pyranoses. numberanalytics.comfiveable.me The term "furanose" is derived from its structural similarity to the heterocyclic compound furan, although the furanose ring itself lacks double bonds. wikipedia.org The formation of a furanose ring occurs through an intramolecular reaction between a carbonyl group and a hydroxyl group within the sugar molecule. fiveable.me

Overview of Research Trajectories Pertaining to 2,5-Anhydrogluconic Acid

This compound, also known as (2R,3S,4S,5R)-3,4-Dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-carboxylic acid, is a derivative of glucose featuring a furanose ring structure. nih.govsimsonpharma.comsynthinkchemicals.com Its molecular formula is C₆H₁₀O₆ and it has a molecular weight of 178.14 g/mol . nih.govsimsonpharma.com

Table 1: Chemical Properties of this compound

Property Value
Molecular Formula C₆H₁₀O₆ nih.govsimsonpharma.com
Molecular Weight 178.14 g/mol nih.govsimsonpharma.com
IUPAC Name (2R,3S,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolane-2-carboxylic acid nih.gov
CAS Number 490-94-8 nih.govsimsonpharma.comsynthinkchemicals.com

Research into this compound and related furanoid sugar acids has explored various avenues, including their synthesis and potential applications.

Synthesis:

One area of research has focused on the synthesis of related anhydro sugar acids, such as chitooligosaccharide-2,5-anhydro-D-mannonic acid. This is achieved through the nitrous deamination of chitosan (B1678972) to produce chitooligosaccharides with a 2,5-anhydro-D-mannofuranose unit, which is then oxidized to the corresponding acid. researchgate.netmdpi.com

The enzymatic oxidation of monosaccharides is another route being investigated. For instance, glucose oxidase can catalyze the oxidation of various sugars to their corresponding aldonic acids. researchgate.net While specific studies on the direct enzymatic synthesis of this compound are not detailed in the provided results, the principle of enzymatic oxidation is well-established in carbohydrate chemistry. researchgate.netuniprot.orgresearchgate.net

The transformation of 2,5-anhydro-D-mannose groups into 2,5-anhydro-D-mannonic acid groups has been achieved using oxidizing agents like permanganates in an aqueous medium. google.com

Research Applications:

Furanoid sugar amino acids, which are structurally related to this compound, have been synthesized and incorporated into peptides to study their conformational effects. acs.org For example, 6-amino-2,5-anhydro-6-deoxy-d-gluconic acid has been used as a dipeptide isostere. acs.org

The compound has been identified in the root exudates of certain mangrove species, suggesting a role in plant biochemistry and allelochemical interactions. researchgate.netresearchgate.netresearchgate.netakjournals.com

Research has also explored the antioxidant and antimicrobial properties of compounds with similar structures, indicating potential applications in food science and pharmaceuticals. smolecule.com

Table 2: Mentioned Chemical Compounds

Compound Name
This compound
2,5-anhydro-D-mannonic acid researchgate.netmdpi.comgoogle.com
6-amino-2,5-anhydro-6-deoxy-d-gluconic acid acs.org
Aminopyrine researchgate.netresearchgate.net
Chitooligosaccharide-2,5-anhydro-d-mannonic acid mdpi.comdntb.gov.ua
D-gluconic acid nih.govsimsonpharma.comresearchgate.netuniprot.orgpharmaffiliates.com
Furan wikipedia.org
Glucose vaia.com
Palmitic acid researchgate.netresearchgate.net

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

52993-96-1

Molecular Formula

C6H10O6

Molecular Weight

178.14 g/mol

IUPAC Name

3,4-dihydroxy-5-(hydroxymethyl)oxolane-2-carboxylic acid

InChI

InChI=1S/C6H10O6/c7-1-2-3(8)4(9)5(12-2)6(10)11/h2-5,7-9H,1H2,(H,10,11)

InChI Key

UDQPBAKZZSWNSE-UHFFFAOYSA-N

Canonical SMILES

C(C1C(C(C(O1)C(=O)O)O)O)O

Origin of Product

United States

Natural Occurrence and Isolation Methodologies of 2,5 Anhydrogluconic Acid

Identification in Phytochemical Studies

Detection in Plant Exudates and Extracts

Scientific literature readily available through comprehensive searches does not provide specific details on the detection of 2,5-Anhydrogluconic acid in the exudates or extracts of particular plant species. While plant root exudates are known to contain a wide variety of organic acids that play crucial roles in nutrient acquisition and microbial interactions in the rhizosphere, direct evidence for the presence of this compound is not prominently documented. General studies on plant metabolomics identify numerous compounds, but specific mention of this particular anhydro sugar acid is scarce.

A computational study identified this compound as one of several phytochemicals present in the tropical mangrove plants Heritiera fomes and Ceriops candolleana. nih.gov This suggests its potential natural occurrence in these species, although it is important to note that this was part of a broader in-silico analysis for antiviral drug candidates and not a direct isolation and identification study from plant material. nih.gov

Methodological Approaches for Isolation from Complex Biological Matrices

There are no specific, standardized methods detailed in the available scientific literature for the isolation of this compound from complex biological matrices such as plant tissues. However, based on its chemical nature as a hydrophilic, acidic compound, general methodologies for the extraction and purification of similar organic acids can be inferred.

A typical isolation procedure would likely involve the following steps:

Extraction: The initial step would involve the extraction of metabolites from the plant material using a polar solvent system, such as a methanol/water or ethanol/water mixture, to ensure the solubilization of hydrophilic compounds like this compound.

Solvent Partitioning: To remove non-polar compounds like lipids and chlorophyll, the aqueous extract would be partitioned against a non-polar solvent (e.g., hexane (B92381) or chloroform).

Ion-Exchange Chromatography: As an acidic compound, this compound could be effectively separated from neutral and basic compounds using anion-exchange chromatography. The sample would be loaded onto the column at a neutral pH, and the bound acids would be eluted by decreasing the pH or increasing the salt concentration of the eluent.

Solid-Phase Extraction (SPE): Various SPE sorbents could be employed for further cleanup and concentration of the acidic fraction.

High-Performance Liquid Chromatography (HPLC): The final purification would likely be achieved using preparative or semi-preparative HPLC, potentially with an ion-exclusion or reversed-phase column, coupled with a suitable detection method such as refractive index (RI) or mass spectrometry (MS).

It is crucial to emphasize that this is a generalized protocol, and the specific conditions would need to be optimized for the isolation of this compound from a particular plant matrix.

Proposed Biosynthetic Pathways in Natural Systems

Derivation from D-Glucose in Plant Metabolism

The biosynthetic pathway for this compound from D-Glucose in plant metabolism is not well-established in the scientific literature. While D-glucose is a central molecule in plant carbohydrate metabolism and a precursor for a vast array of compounds, the specific enzymatic steps leading to the formation of the anhydro sugar acid, this compound, have not been elucidated. It is plausible that its formation involves the dehydration of gluconic acid or a related intermediate, but the enzymes catalyzing such a reaction in plants have not been identified.

Enzymatic Precursors and Transformations in Microbial Systems

Information regarding the specific enzymatic precursors and transformations leading to this compound in microbial systems is also limited. However, studies on the microbial production of related compounds, such as 2,5-diketo-D-gluconic acid, offer some insights into the potential enzymatic reactions that could be involved.

In some bacteria, D-glucose is oxidized to D-gluconic acid, which is then further oxidized to 2-keto-D-gluconic acid and subsequently to 2,5-diketo-D-gluconic acid. This pathway involves a series of dehydrogenases. While this does not directly produce this compound, it demonstrates the capability of microbial enzymes to modify the gluconic acid backbone. It is conceivable that a microbial enzymatic pathway for this compound could involve an intramolecular dehydration of a gluconate intermediate, catalyzed by a specific lyase or dehydratase. However, no such specific enzyme or pathway has been characterized in the available literature.

Ecological and Biochemical Significance in Non-Human Organisms

The ecological and biochemical significance of this compound in non-human organisms is an area that requires further investigation. Based on the limited available information, a potential role as a defense compound has been suggested.

A computational drug design study explored the potential of various phytochemicals, including this compound from Heritiera fomes and Ceriops candolleana, as antiviral agents against the Tilapia Lake Virus (TiLV). nih.gov The study used in-silico methods, such as molecular docking, to predict the binding affinity of these compounds to viral proteins. The results suggested that this compound could potentially act as an inhibitor of the CRM1 protein, which is crucial for the replication of many viruses. nih.gov This indicates a possible role for this compound in the chemical defense of these plants against pathogens. However, it is important to underscore that these are computational predictions, and further in-vitro and in-vivo studies are necessary to validate these findings and understand the true biochemical significance of this compound as an antiviral agent. nih.gov

Beyond this, there is a lack of information on the specific roles of this compound in the physiology, development, or ecological interactions of plants or microorganisms.

Chemical Synthesis and Advanced Derivatization Strategies for 2,5 Anhydrogluconic Acid

Synthetic Routes to 2,5-Anhydrogluconic Acid Core Structure

Chemical synthesis routes provide precise control over stereochemistry and functional group manipulation, enabling the targeted construction of the this compound scaffold.

A relevant example of this strategy is the oxidation of chitooligosaccharides that possess a 2,5-anhydro-D-mannofuranose unit at their reducing end. This terminal residue can be oxidized to the corresponding 2,5-anhydro-D-mannonic acid in high yield using reagents such as sodium chlorite. researchgate.net This transformation demonstrates the feasibility of converting the hemiacetal or aldehyde functionality of an anhydro-sugar into a carboxylic acid. By analogy, the direct oxidation of 2,5-anhydro-D-glucose, using a selective oxidizing agent that targets the anomeric carbon, would yield this compound.

Table 1: Example of Anhydro-Sugar Oxidation

Starting Material Oxidizing Agent Product Yield

Strategies Involving Cyclization Reactions

An alternative synthetic strategy involves the formation of the characteristic tetrahydrofuran (B95107) ring through an intramolecular cyclization reaction. This approach builds the core structure from a linear or differently cyclized precursor.

The synthesis of 2,5-anhydro-D-glucitol, the alcohol corresponding to this compound, has been achieved via the intramolecular cyclization of a diepoxide derived from D-mannitol. researchgate.net This key step forges the 2,5-anhydro linkage. Once the cyclic alcohol (2,5-anhydro-D-glucitol) is formed, a subsequent oxidation of the primary hydroxyl group at the C1 position would yield the target this compound. This two-stage approach, combining cyclization with a terminal oxidation, is a versatile method for accessing the target molecule. Acid-catalyzed cyclization of D-mannitol itself can also produce a mixture of anhydrides, including the desired 2,5-anhydro-D-glucitol, which can then be isolated and oxidized. researchgate.net

Complex, multi-step synthetic sequences starting from abundant and inexpensive carbohydrates are a cornerstone of sugar chemistry. D-mannitol, a common sugar alcohol, serves as a practical starting material for a multi-step synthesis of the 2,5-anhydro core structure.

Enzymatic and Biocatalytic Approaches for Production

Biocatalytic methods, utilizing whole microorganisms or isolated enzymes, offer environmentally benign alternatives to chemical synthesis. These processes often proceed with high specificity under mild reaction conditions. While direct enzymatic production of this compound is not extensively documented, the biotransformation of glucose yields crucial precursors and structurally related keto-gluconic acids.

The bacterium Gluconobacter oxydans is widely recognized for its remarkable ability to perform incomplete oxidation of sugars and alcohols. researchgate.net It utilizes a series of membrane-bound dehydrogenases located in its periplasm to convert D-glucose into various derivatives. nih.gov

The primary biotransformation step is the oxidation of D-glucose to D-gluconic acid (or its corresponding D-glucono-δ-lactone), catalyzed by a membrane-bound glucose dehydrogenase (mGDH). nih.govresearchgate.net This D-gluconic acid can be further oxidized by the same organism to produce keto-D-gluconic acids. Depending on the specific enzymes present and the reaction conditions, this subsequent oxidation can yield 2-keto-D-gluconic acid (2-KGA), 5-keto-D-gluconic acid (5-KGA), and 2,5-diketo-D-gluconic acid (2,5-DKG). researchgate.netnih.govnih.govfrontiersin.org This well-established pathway represents a major biotransformation of glucose, yielding a family of valuable gluconic acid derivatives.

The key enzymes in the Gluconobacter glucose oxidation pathway have been isolated and characterized, providing detailed insights into their function. These enzymes are primarily membrane-bound dehydrogenases that channel substrates through a periplasmic oxidation chain. nih.govnih.gov

Glucose Dehydrogenase (GDH): This enzyme catalyzes the initial conversion of glucose to gluconate. It is a key enzyme in the periplasmic glucose oxidation respiratory chain of G. oxydans. nih.govgoettingen-research-online.de

Gluconate Dehydrogenase (GADH): This class of enzymes is responsible for the subsequent oxidation of gluconate. Different GADHs can produce either 2-KGA or 5-KGA. For instance, D-gluconate dehydrogenase from Gluconobacter dioxyacetonicus catalyzes the formation of 2-keto-D-gluconate. oup.com A study of Gluconobacter species identified three phylogenetically distinct GADHs with different optimal pH values and substrate affinities. nih.gov

2-Keto-D-gluconate Dehydrogenase (2-KGDH): This enzyme specifically oxidizes 2-KGA to 2,5-DKG. The enzyme from Gluconobacter melanogenus has been purified and shown to be a flavoprotein complexed with cytochrome c. oup.com

Gluconate:NADP 5-oxidoreductase (GNO): In addition to the membrane-bound enzymes, G. oxydans also possesses cytoplasmic enzymes. GNO is a soluble enzyme that oxidizes gluconate to 5-ketogluconate using NADP as a cofactor. nih.gov It is highly specific for gluconate and shows optimal activity at pH 10. nih.gov

Table 2: Properties of Characterized Enzymes in Gluconate Derivative Synthesis

Enzyme Source Organism Product Optimal pH Km for Gluconate Molecular Weight (kDa)
D-Gluconate Dehydrogenase Gluconobacter dioxyacetonicus 2-Keto-D-gluconate 6.0 2.2 mM 130 (Subunits: 64, 45, 21)
2-Keto-D-gluconate Dehydrogenase Gluconobacter melanogenus 2,5-Diketo-D-gluconic acid 4.0 N/A 133 (Subunits: 61, 47, 25)
Gluconate:NADP 5-oxidoreductase (GNO) Gluconobacter oxydans 5-Keto-D-gluconate 10.0 20.6 mM 75 (2 identical subunits of ~33)
D-Gluconate Dehydrogenase (GndFGH) Gluconobacter japonicus 2-Keto-D-gluconate 5.0 8.82 mM Not Specified
D-Gluconate Dehydrogenase (GndSLC) Gluconobacter japonicus 2-Keto-D-gluconate 6.0 22.9 mM Not Specified

Process Optimization for Biocatalytic Synthesis

The biocatalytic synthesis of carbohydrate-based compounds is a highly attractive alternative to traditional chemical methods, offering advantages such as high selectivity, mild reaction conditions, and environmental sustainability. doabooks.org The production of this compound, often derived from D-glucose or its corresponding gluconic acid, can be significantly enhanced through systematic process optimization. Key parameters that are typically manipulated include temperature, pH, substrate and enzyme concentrations, and reaction time. mdpi.com

For instance, in the production of related compounds like 2,5-diketo-D-gluconic acid (2,5-DKG) by organisms such as Gluconobacter oxydans, optimizing the fermentation process is critical. nih.gov Strategies involve developing accurate quantitative methods for the target compound, screening for high-yield strains, and analyzing metabolite profiles to identify limiting factors. nih.gov One major challenge identified in 2,5-DKG production is its degradation and subsequent browning, which lowers the yield. nih.gov By optimizing fermentation conditions, such as using a fed-batch approach, the production peak was increased by over 139% while reducing the fermentation time. nih.gov

General principles for optimizing biocatalytic processes include:

Enzyme Selection and Engineering: Choosing or engineering enzymes with high stability, activity, and selectivity for the specific substrate.

Reaction Conditions: Fine-tuning of pH, temperature, and buffer systems to ensure the enzyme operates at its peak efficiency. mdpi.com

Substrate Feeding Strategy: Implementing fed-batch or continuous flow processes to maintain optimal substrate concentrations, avoiding substrate inhibition and maximizing productivity. mdpi.com

Product Removal: In situ removal of the product can prevent feedback inhibition and degradation, driving the reaction towards completion.

Statistical methods like Response Surface Methodology (RSM) and Design of Experiments (DoE) are powerful tools for systematically optimizing these multiple parameters to achieve the highest possible yield and efficiency in the biocatalytic synthesis of this compound. mdpi.com

Table 1: Key Parameters for Optimization in Biocatalytic Synthesis

Parameter Typical Range Rationale for Optimization
Temperature 25-45 °C Balances enzyme activity with enzyme stability.
pH 4.0-7.5 Maintains the optimal ionization state of the enzyme's active site and substrate.
Substrate Conc. 50-200 g/L High concentration increases volumetric productivity but can lead to substrate inhibition.
Agitation/Aeration 200-800 rpm / 0.5-2.0 vvm Ensures sufficient oxygen supply (for oxidases) and homogenous mixing. nih.gov
Enzyme Loading 0.1-1.0% (w/v) Higher loading increases reaction rate but also cost.

Synthesis of Functionalized Derivatives and Analogues

The functional groups of this compound—a carboxylic acid and multiple hydroxyl groups—provide versatile handles for chemical modification, allowing for the synthesis of a wide array of derivatives with potentially novel properties.

The carboxylic acid group is a prime site for derivatization through esterification and amidation reactions. These reactions replace the hydroxyl of the carboxyl group with an alkoxy (-OR') or amino (-NR'R'') group, respectively. libretexts.org

Esterification is typically achieved by reacting the carboxylic acid with an alcohol in the presence of an acid catalyst (e.g., sulfuric acid), a process known as Fischer esterification. libretexts.orgyoutube.com Alternatively, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be used under milder conditions. youtube.comorganic-chemistry.org These reactions can produce a variety of esters, from simple methyl and ethyl esters to more complex derivatives, which can alter the compound's solubility and biological activity.

Amidation involves the reaction of the carboxylic acid with a primary or secondary amine. libretexts.org This reaction often requires activation of the carboxylic acid, for instance, by converting it to an acyl chloride or by using peptide coupling reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or 1,1'-Carbonyldiimidazole (CDI). mdpi.comresearchgate.net The resulting amides are generally more stable than esters and are a common feature in biologically active molecules.

Table 2: Examples of Esterification and Amidation Reactions

Reaction Type Reagent Product Class Potential Application
Esterification Methanol, H₂SO₄ Methyl Ester Increased lipophilicity, synthetic intermediate.
Esterification Polyethylene glycol (PEG), DCC PEGylated Ester Improved solubility and pharmacokinetic properties.
Amidation Glycine methyl ester, EDC Peptide Conjugate Bioactive probes, targeted delivery.
Amidation Benzylamine, HATU Benzyl Amide Synthetic intermediate for further functionalization.

This compound possesses multiple hydroxyl groups of differing reactivity (primary vs. secondary), which allows for selective derivatization. Chemoselective modification is crucial for building complex molecules without the need for extensive protecting group chemistry. nih.gov

Methylation , as a specific example, can be performed chemoselectively. Blocking phenolic hydroxyl groups via methylation has been shown to prevent undesirable side reactions like repolymerization in complex molecules like lignin. researchgate.netosti.govpnnl.gov For a molecule like this compound, selective methylation of the more accessible primary hydroxyl group over the secondary ones could be achieved by using sterically hindered reagents or by optimizing reaction conditions. Common methylating agents include methyl iodide (CH₃I) in the presence of a mild base like silver oxide (Ag₂O) or diazomethane (B1218177).

Other selective derivatizations include:

Acetylation: Using reagents like isopropenyl acetate, which can show different reaction rates with primary and secondary alcohols, allowing for selective modification. mdpi.com

Tosylation: Reaction with tosyl chloride (TsCl) preferentially occurs at the primary hydroxyl group, converting it into a good leaving group for subsequent nucleophilic substitution reactions. nih.gov

Silylation: Introduction of bulky silyl (B83357) ethers (e.g., TBDMS) can selectively protect the primary hydroxyl group due to steric hindrance.

The inherent structure of this compound can serve as a scaffold for the synthesis of more complex heterocyclic systems. mdpi.comanjs.edu.iq The existing functional groups can participate in intramolecular or intermolecular reactions to form new rings. For example, the carboxylic acid and a hydroxyl group could undergo intramolecular esterification to form a lactone, creating a bicyclic system.

Furthermore, the molecule can be used as a building block in multicomponent reactions to generate diverse heterocyclic libraries. nih.gov For instance, condensation reactions involving the carboxylic acid or derivatized hydroxyl groups with difunctional reagents can lead to the formation of new heterocyclic rings fused to or appended to the tetrahydrofuran core. anjs.edu.iqscielo.org.mx

Conjugate derivatives can be synthesized by linking this compound to other molecules of interest, such as:

Benzoquinones: Creating derivatives with potential antimicrobial or cytotoxic activity. nih.gov

Fluorophores: Attaching fluorescent tags via ester or amide linkages to create probes for biological imaging.

Biomolecules: Conjugation to peptides or other sugars to investigate biological interactions or create targeted therapeutic agents.

As this compound contains multiple stereocenters, the separation of its stereoisomers (enantiomers and diastereomers) and the targeted synthesis of a single stereoisomer are of significant importance.

Chiral resolution is a technique used to separate a racemic or diastereomeric mixture into its pure components. wikipedia.orgchemeurope.com A common and effective method is the formation of diastereomeric salts. This involves reacting the racemic carboxylic acid with a single enantiomer of a chiral base (a resolving agent), such as brucine (B1667951) or (R)-1-phenylethylamine. wikipedia.orgchemeurope.com The resulting diastereomeric salts have different physical properties, such as solubility, which allows them to be separated by fractional crystallization. Once separated, the pure enantiomer of the acid can be recovered by removing the resolving agent. wikipedia.org

Stereoselective synthesis aims to produce a single, desired stereoisomer directly, avoiding the need for resolution and the loss of 50% of the material. wikipedia.org This is a more efficient approach. For a molecule like this compound, a stereoselective synthesis would involve using chiral catalysts or auxiliaries to control the stereochemistry at each step of the synthetic route. nih.govsemanticscholar.org For example, the cyclization step to form the tetrahydrofuran ring could be designed to proceed with high diastereoselectivity. researchgate.net Similarly, reactions to introduce substituents onto the ring can be controlled to yield a specific stereochemical outcome, a key strategy in the synthesis of complex natural products and pharmaceuticals. nih.gov

Reaction Chemistry and Mechanistic Elucidation of 2,5 Anhydrogluconic Acid and Its Derivatives

Reactivity of the Furanose Ring System

The tetrahydrofuran (B95107) ring of 2,5-anhydrogluconic acid, while relatively stable, can participate in a variety of reactions that involve either the temporary opening of the ring or substitution at its carbon centers.

Ring-Opening and Ring-Closing Reactions

The furanose ring of this compound exists in equilibrium with its open-chain hydroxy-keto-acid form, although the cyclic form is generally favored. This equilibrium is a key aspect of its chemistry, influencing its reactivity.

Lactonization: An important ring-closing reaction is intramolecular esterification, or lactonization, to form a bicyclic lactone. This occurs under acidic conditions where the hydroxyl group at C4 attacks the activated carbonyl of the carboxylic acid. The formation of five- or six-membered lactone rings is generally favored. masterorganicchemistry.commasterorganicchemistry.com For this compound, lactonization would involve the C4 or C6 hydroxyl group, leading to the formation of a γ- or ε-lactone, respectively. The stability of the resulting fused ring system would influence the favored pathway. Studies on gluconic acid have shown that in acidic aqueous solutions, lactonization is a key process, with the formation of δ- and γ-lactones being sequential as the pH decreases. researchgate.net

Acid-Catalyzed Ring Opening: In the presence of strong acids, the ether oxygen of the furanose ring can be protonated, making the ring susceptible to nucleophilic attack and subsequent opening. byjus.comlibretexts.orglibretexts.org This process is analogous to the acid-catalyzed cleavage of other cyclic ethers. The regioselectivity of the attack by a nucleophile would be influenced by steric and electronic factors at the C2 and C5 positions.

Electrophilic and Nucleophilic Substitutions on the Ring

Direct electrophilic or nucleophilic substitution on the carbon atoms of the furanose ring of this compound is not a commonly reported reaction pathway. The electron-rich oxygen atom in the ring can influence the electron density of the ring carbons, but the saturated nature of the ring makes it generally resistant to classical electrophilic aromatic substitution-type reactions.

Nucleophilic attack is more likely to occur at the anomeric carbon (C2) if it is appropriately functionalized with a good leaving group. Such reactions would proceed via standard SN1 or SN2 mechanisms, depending on the substrate and reaction conditions.

Transformations Involving the Carboxylic Acid Functional Group

The carboxylic acid moiety is a primary site of reactivity in this compound, undergoing a range of transformations typical of this functional group.

Decarboxylation Pathways

Decarboxylation, the removal of the carboxyl group as carbon dioxide, is a potential transformation for this compound, though specific studies on this compound are limited. Generally, decarboxylation of carboxylic acids requires harsh conditions unless a stabilizing feature, such as a β-carbonyl group, is present. While this compound itself does not possess a β-keto group, its derivatives or degradation products might. The kinetics of decarboxylation often follow first-order or pseudo-first-order reactions, with the rate being highly dependent on temperature. libretexts.orgrsc.org

Reduction and Oxidation Reactions

Reduction: The carboxylic acid group of this compound can be reduced to a primary alcohol, yielding 2,5-anhydro-D-glucitol. This transformation can be achieved using powerful reducing agents like lithium aluminum hydride (LiAlH4) or through catalytic hydrogenation. researchgate.netgoogle.com The reduction of dicarboxylic acids via catalytic hydrogenation has been shown to proceed first to a hydroxy-carboxylic acid and then to a lactone. srce.hr For this compound, reduction would yield a stable polyol.

Mechanistic Investigations of Key Transformations

Detailed mechanistic studies specifically on this compound are not widely available in the public domain. However, the mechanisms of the key transformations it undergoes can be inferred from studies on analogous compounds.

Fischer Esterification (Lactonization): The acid-catalyzed intramolecular esterification to form a lactone proceeds via a well-established mechanism. The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid, which enhances the electrophilicity of the carbonyl carbon. The intramolecular hydroxyl group then acts as a nucleophile, attacking the activated carbonyl to form a tetrahedral intermediate. Subsequent proton transfer and elimination of a water molecule yield the protonated lactone, which is then deprotonated to give the final product. All steps in this process are reversible. masterorganicchemistry.commasterorganicchemistry.comyoutube.comyoutube.com

Amide Formation: The conversion of the carboxylic acid group to an amide can be achieved by reaction with an amine. Direct reaction is often inefficient due to the formation of an unreactive ammonium (B1175870) carboxylate salt. chemguide.co.uklibretexts.org Therefore, the carboxylic acid is typically activated first. Common activating agents include dicyclohexylcarbodiimide (B1669883) (DCC), which reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate. The amine then attacks this intermediate in a nucleophilic acyl substitution reaction to form the amide. fishersci.co.uklibretexts.org

Esterification with Diazomethane (B1218177): A mild and efficient method for the esterification of the carboxylic acid group is the use of diazomethane. The reaction proceeds in two steps. First, an acid-base reaction occurs where the acidic proton of the carboxylic acid is transferred to the diazomethane. The resulting carboxylate anion then acts as a nucleophile in an SN2 reaction, attacking the methyl group of the protonated diazomethane and displacing nitrogen gas as a leaving group. libretexts.orglibretexts.orgmasterorganicchemistry.comyoutube.comyoutube.com

Data on Related Compound Transformations

To provide context for the potential reactivity of this compound, the following table summarizes reaction conditions for transformations of related sugar acids and their derivatives.

PrecursorReagent/CatalystConditionsProductReference
D-GlucoseGluconobacter oxydansFermentation2,5-Diketo-D-gluconic acid frontiersin.org
Succinic acidCu/CeO2120°C, 600 psi H2γ-Hydroxybutyric acid srce.hr
Carboxylic AcidsAlcohols, Acid CatalystEquilibriumEsters (Fischer Esterification) masterorganicchemistry.commasterorganicchemistry.com
Carboxylic AcidsAmines, DCCRoom TemperatureAmides fishersci.co.uklibretexts.org
Carboxylic AcidsDiazomethaneMildMethyl Esters libretexts.orglibretexts.orgmasterorganicchemistry.com

In-depth Analysis of this compound's Reaction Chemistry Remains an Open Field of Scientific Inquiry

A comprehensive review of available scientific literature reveals a notable scarcity of detailed research specifically focused on the reaction chemistry and mechanistic elucidation of this compound and its derivatives. While the broader field of carbohydrate chemistry is extensively studied, this particular compound has received limited attention, leaving significant gaps in the understanding of its kinetic profiles, reaction pathways, transition states, and intermediates.

Similarly, the elucidation of specific reaction pathways for this compound remains largely unexplored. While general principles of carbohydrate chemistry might suggest potential routes for its formation, such as the acid-catalyzed intramolecular cyclization of gluconic acid, specific experimental or computational evidence to validate these hypotheses is lacking. The enzymatic pathways that might lead to or involve this compound are also not well-documented.

The characterization of transition states and intermediates is a critical aspect of mechanistic chemistry, providing a deeper understanding of how a reaction proceeds. However, for this compound, there is a significant absence of studies that identify and characterize these transient species. Advanced techniques such as computational modeling and spectroscopic analysis, which are instrumental in mapping out the energy landscape of a reaction and identifying fleeting intermediates, have not been extensively applied to this specific compound.

This lack of specific research on this compound stands in contrast to the more extensive body of knowledge available for related compounds. For instance, the production and chemistry of gluconic acid and its salts have been widely investigated, particularly in the context of their industrial and biological significance. The enzymatic oxidation of glucose to gluconic acid and its subsequent conversion to other products like 2,5-diketo-D-gluconic acid have been the subject of numerous studies. However, the specific intramolecular anhydride, this compound, has not been a primary focus of these investigations.

Advanced Spectroscopic and Analytical Methodologies for Structural Elucidation and Purity Assessment in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Assignment

NMR spectroscopy is an unparalleled tool for the detailed structural analysis of organic molecules in solution. It provides precise information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.

One-dimensional ¹H and ¹³C NMR spectra offer the initial and most fundamental assessment of the molecular structure of 2,5-Anhydrogluconic acid.

The ¹³C NMR spectrum reveals the number of chemically non-equivalent carbon atoms. A proton-decoupled ¹³C NMR spectrum of this compound would be expected to display six distinct signals, corresponding to the five carbons of the furanoid ring and the carboxylic acid carbon. The chemical shift of the carboxylic carbon (C1) would appear significantly downfield (typically >170 ppm), while the other carbons would resonate in the region characteristic of oxygenated aliphatic carbons (typically 60-90 ppm).

Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm) Notes
C1 (-COOH) - 170-180 Carboxylic acid carbon, no attached proton.
C2 4.0 - 4.5 75-85 Methine proton adjacent to the carboxylic acid and ring oxygen.
C3 3.8 - 4.3 70-80 Methine proton with a hydroxyl group.
C4 3.8 - 4.3 70-80 Methine proton with a hydroxyl group.
C5 4.0 - 4.5 80-90 Methine proton adjacent to the ring oxygen and hydroxymethyl group.

Note: Predicted values are based on general principles of NMR spectroscopy and data for structurally similar compounds. Actual values may vary depending on the solvent and other experimental conditions.

Two-dimensional (2D) NMR experiments are essential for assembling the molecular structure by establishing correlations between different nuclei. hmdb.ca

Correlation Spectroscopy (COSY): The ¹H-¹H COSY experiment identifies protons that are coupled to each other, typically through two or three bonds. libretexts.org For this compound, cross-peaks would be observed between adjacent protons on the furanose ring (e.g., H2-H3, H3-H4, H4-H5) and between the H5 proton and the protons of the C6 hydroxymethyl group. This allows for the mapping of the proton connectivity network, confirming the sequence of methine and methylene (B1212753) groups.

Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment correlates protons directly to the carbon atom to which they are attached (one-bond ¹H-¹³C correlation). columbia.eduwikipedia.org This technique is invaluable for assigning the signals in the ¹³C spectrum based on the more readily assigned ¹H spectrum. libretexts.org For instance, the proton signal assigned to H2 would show a cross-peak to the carbon signal of C2, and so on for all protonated carbons (C2, C3, C4, C5, and C6). The carboxylic carbon (C1) would not show a signal in the HSQC spectrum as it bears no directly attached protons.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, thereby providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry provides highly accurate mass measurements, typically to within a few parts per million (ppm). This precision allows for the determination of the elemental formula of a molecule, a critical step in its identification. For this compound (C₆H₈O₆), the calculated exact mass of the neutral molecule is 176.0321 Da. HRMS analysis in negative ion mode would be expected to detect the deprotonated molecule [M-H]⁻ at an m/z of 175.0248. The high mass accuracy of HRMS can distinguish this ion from other ions with the same nominal mass but different elemental compositions, thus providing strong evidence for the chemical formula.

Table 2: HRMS Data for this compound

Ion Formula Ion Type Calculated Exact Mass (m/z)
C₆H₇O₆ [M-H]⁻ 175.0248
C₆H₉O₆ [M+H]⁺ 177.0397

Tandem Mass Spectrometry (MS/MS) involves the isolation of a specific ion (a precursor ion) and its subsequent fragmentation through collision-induced dissociation (CID) to produce a spectrum of product ions. nih.govuab.edu The resulting fragmentation pattern is characteristic of the molecule's structure and can be used to confirm the identity of isomers.

For the [M-H]⁻ ion of this compound (m/z 175.0), characteristic fragmentation pathways would likely involve neutral losses of water (H₂O, 18 Da) and carbon dioxide (CO₂, 44 Da) from the carboxylic acid group. libretexts.org Cleavage of the furanose ring could also lead to characteristic fragment ions. Analyzing these fragmentation patterns provides a fingerprint of the molecule, helping to confirm the connectivity of the atoms and the presence of specific functional groups.

Table 3: Predicted MS/MS Fragmentation for the [M-H]⁻ Ion of this compound

Precursor Ion (m/z) Predicted Fragment Ion (m/z) Neutral Loss Plausible Origin of Loss
175.0 157.0 H₂O (18 Da) Loss of water from hydroxyl groups.
175.0 131.0 CO₂ (44 Da) Decarboxylation of the carboxylic acid.
157.0 113.0 CO₂ (44 Da) Decarboxylation following initial water loss.

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are essential for separating this compound from complex mixtures, such as reaction media or biological samples, and for its precise quantification.

High-Performance Liquid Chromatography (HPLC) is a commonly used technique. Due to the polar and acidic nature of this compound, several HPLC modes can be employed:

Reversed-Phase (RP) HPLC: While challenging for very polar analytes, RP-HPLC on a C18 column can be used with acidic mobile phases (e.g., dilute perchloric acid or phosphoric acid) to suppress the ionization of the carboxylic acid group and increase retention. shodex.com

Anion-Exchange Chromatography (AEC): This is a highly effective method for separating organic acids. core.ac.uk At a pH above its pKa, this compound will be negatively charged and can be retained on a stationary phase with positively charged functional groups. Elution is typically achieved by increasing the concentration of a competing anion (e.g., hydroxide (B78521) or salt) in the mobile phase.

Ion-Exclusion Chromatography (IEC): This technique separates analytes based on their partitioning between the mobile phase and a sulfonated stationary phase. It is well-suited for the separation of organic acids using a simple acidic eluent like dilute sulfuric acid. scispace.com

Detection can be achieved using various methods depending on the requirements of the analysis. A Diode Array Detector (DAD) can be used, although the lack of a strong chromophore in this compound results in low sensitivity. More sensitive and specific detection can be achieved with Pulsed Amperometric Detection (PAD), which is particularly useful for carbohydrates and related compounds, or by coupling the HPLC system to a mass spectrometer (LC-MS). core.ac.uk For quantitative analysis, a calibration curve is constructed using certified reference standards to ensure accuracy and precision. mdpi.com

Table 4: Summary of Chromatographic Methods for the Analysis of this compound

Technique Stationary Phase Mobile Phase Detection Method
RP-HPLC C18 Acidified Water/Acetonitrile DAD, MS
Anion-Exchange Quaternary Ammonium (B1175870) Aqueous Base/Salt Gradient PAD, Conductivity, MS

Gas Chromatography-Mass Spectrometry (GC-MS) for Mixtures

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating and identifying individual components within a mixture. For non-volatile and polar compounds like this compound, a chemical derivatization step is necessary to increase volatility for GC analysis. colostate.eduresearchgate.netnih.gov Silylation is a common derivatization method, where active hydrogens in hydroxyl and carboxylic acid groups are replaced with a silyl (B83357) group, typically a trimethylsilyl (B98337) (TMS) group. researchgate.netgcms.cz Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) are frequently used for this purpose. sigmaaldrich.com

The derivatized analytes are injected into the GC, where they are separated based on their boiling points and interactions with the stationary phase of the capillary column. Following separation, the compounds enter the mass spectrometer, which provides detailed structural information based on their mass-to-charge ratio and fragmentation patterns. This allows for the identification and quantification of this compound even in complex matrices like fermentation broths. nih.gov The ease of derivatization generally follows the order: alcohol > phenol (B47542) > carboxylic acid > amine > amide, with reaction conditions such as temperature and time being crucial for complete derivatization. sigmaaldrich.com

Table 1: Representative GC-MS Parameters for Analysis of Derivatized Organic Acids

Parameter Typical Setting Purpose
Derivatization Reagent BSTFA + 1% TMCS Increases volatility by replacing active hydrogens with TMS groups. sigmaaldrich.com
Column Type DB-5ms (5% phenyl-methyl siloxane) A nonpolar column that separates compounds based on boiling point.
Injection Mode Splitless Ensures maximum transfer of the sample to the column for trace analysis.
Oven Program Initial temp 100-150°C, ramp 10°C/min to 260-300°C Gradually increases temperature to elute compounds with different boiling points.
Ionization Mode Electron Impact (EI) at 70 eV Fragments molecules into predictable patterns for library matching.
Mass Analyzer Quadrupole Scans a range of mass-to-charge ratios (e.g., m/z 45-600) to detect fragments.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis

High-Performance Liquid Chromatography (HPLC) is a primary technique for the quantitative analysis and purity assessment of this compound and its isomers, such as 2,5-diketo-D-gluconic acid (2,5-DKG), often without the need for derivatization. frontiersin.orgcore.ac.uk This method is particularly useful for analyzing samples from fermentation processes. mdpi.orgnih.gov

Separation is typically achieved using ion-exchange or reversed-phase columns. For instance, an Aminex HPX-87H column is effective for separating organic acids using a simple acidic mobile phase, such as dilute sulfuric acid. frontiersin.orgnih.gov Detection can be accomplished using a refractive index detector or a UV detector at a low wavelength (e.g., 210 nm), as the carboxyl group provides some UV absorbance. mdpi.org In some cases, an indirect quantification method may be employed where 2,5-DKG is converted to a more easily quantifiable compound like 2-keto-L-gulonic acid (2-KLG). frontiersin.orgresearchgate.net The method's performance is validated by establishing linearity, limit of detection (LOD), and limit of quantitation (LOQ). mdpi.org

Table 2: Typical HPLC Conditions for the Analysis of Keto-Gluconic Acids

Parameter Setting 1 Setting 2
Column Aminex HPX-87H frontiersin.orgnih.gov Shim-pack CLC-NH2 mdpi.org
Mobile Phase 5 mmol/L H₂SO₄ frontiersin.orgnih.gov 0.015 mol/L NH₄H₂PO₄ (pH 4.1) mdpi.org
Flow Rate 0.5 mL/min frontiersin.orgnih.gov 1.0 mL/min mdpi.org
Column Temperature 40°C frontiersin.orgnih.gov Ambient
Detector Refractive Index (RI) or LC-MS frontiersin.orgnih.gov UV at 210 nm mdpi.org
Run Time < 20 minutes < 19 minutes mdpi.org

Vibrational Spectroscopy for Functional Group Analysis (IR, Raman)

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule. jsscacs.edu.in These techniques are complementary and can be used to confirm the structure of this compound by identifying its characteristic molecular vibrations. mdpi.com

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. jsscacs.edu.in For this compound, the spectrum is dominated by features of the carboxylic acid and hydroxyl groups. A very broad absorption band is expected in the 2500–3300 cm⁻¹ region, characteristic of the O-H stretching vibration within a hydrogen-bonded carboxylic acid dimer. bme.hu A strong, sharp peak typically appears between 1680–1750 cm⁻¹ corresponding to the C=O (carbonyl) stretch. The fingerprint region (below 1500 cm⁻¹) contains a complex series of bands corresponding to C-O stretching and C-H bending vibrations, as well as skeletal vibrations of the furanose ring. nih.gov

Raman Spectroscopy: Raman spectroscopy relies on the inelastic scattering of monochromatic light. nih.gov While C=O bonds produce a Raman signal, they are often less intense than in IR. Conversely, non-polar bonds and symmetric vibrations, such as the C-C skeletal modes of the furanose ring, tend to produce strong Raman signals. mdpi.com Analysis of the Raman spectrum can provide detailed information on the conformational structure of the sugar ring. nih.govacs.org

Table 3: Characteristic Vibrational Frequencies for this compound

Functional Group Vibration Type Typical IR Wavenumber (cm⁻¹) Typical Raman Wavenumber (cm⁻¹) Notes
Carboxylic Acid O-H Stretch 2500–3300 (very broad) Weak or not observed The broadness in IR is due to extensive hydrogen bonding. bme.hu
Alkane C-H Stretch 2850–3000 2850–3000 (strong) Characteristic of the furanose ring hydrogens. nih.gov
Carbonyl C=O Stretch 1680–1750 (strong, sharp) 1680–1750 (moderate) Position can indicate the extent of hydrogen bonding.
C-O Stretch 1000–1300 (strong) Moderate to weak Includes contributions from the carboxylic acid, alcohol, and ether linkages. nih.gov
Furanose Ring Skeletal Modes In fingerprint region Strong bands in fingerprint region Provides conformational information about the five-membered ring. nih.gov

X-ray Crystallography for Solid-State Structure Determination of Derivatives

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state. nih.govfrontiersin.org While obtaining suitable single crystals of this compound itself may be challenging, the technique is highly effective for analyzing stable, crystalline derivatives such as salts or esters. acs.org

The technique involves directing a beam of X-rays onto a single crystal. The resulting diffraction pattern is recorded and analyzed to build a model of the electron density, from which the positions of individual atoms can be determined with high precision. nih.gov This analysis provides unambiguous data on bond lengths, bond angles, and torsional angles. Furthermore, it reveals the details of intermolecular interactions, such as hydrogen bonding networks, which dictate how molecules are arranged in the crystal lattice. researchgate.net The structural confirmation of anhydro sugar derivatives has been successfully achieved using single-crystal X-ray analysis, providing conclusive evidence of their molecular conformation and stereochemistry. researchgate.netacs.org

Theoretical and Computational Investigations on 2,5 Anhydrogluconic Acid Systems

Molecular Modeling and Conformational Analysis

Molecular modeling is a cornerstone of computational chemistry, used to predict and analyze the three-dimensional structures of molecules. For a flexible molecule like 2,5-anhydrogluconic acid, which contains a six-membered ring and multiple rotatable bonds, understanding its conformational preferences is crucial for explaining its physical properties and biological activity.

Force Field-Based Simulations (Molecular Mechanics, Molecular Dynamics)

Force field-based methods, including Molecular Mechanics (MM) and Molecular Dynamics (MD), are powerful tools for exploring the conformational space of molecules. These simulations rely on classical mechanics and a set of parameters (a "force field") to calculate the potential energy of a system of atoms.

Molecular Mechanics (MM) is used to find stable, low-energy conformations by minimizing the steric energy of the molecule. For this compound, MM would be used to predict the most stable chair or boat conformations of the tetrahydropyran (B127337) ring and the preferred orientations of the carboxyl and hydroxyl groups.

Molecular Dynamics (MD) simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. An MD simulation of this compound, typically in a simulated aqueous environment, would reveal how the molecule's conformation fluctuates and changes in response to thermal energy and interactions with solvent molecules. This provides a dynamic picture of its behavior in solution. Computational studies on related carbohydrates frequently employ force fields like GLYCAM or CHARMM to model their dynamic behavior.

Table 1: Representative Parameters in a Force Field for Carbohydrate Simulation

Parameter Type Description Example for this compound
Bond Stretching Energy required to stretch or compress a covalent bond. C-C, C-O, C-H, O-H bond parameters.
Angle Bending Energy required to bend the angle between three bonded atoms. O-C-C, C-C-C, C-O-H angle parameters.
Torsional (Dihedral) Angles Energy associated with the rotation around a covalent bond. Parameters for rotation around C-C and C-O bonds, defining ring puckering and side-chain orientation.

| Non-bonded Interactions | van der Waals and electrostatic interactions between non-bonded atoms. | Lennard-Jones parameters and partial atomic charges for each atom. |

Conformational Landscapes and Preferred Orientations

The data from extensive MM calculations or long-timescale MD simulations can be used to construct a conformational landscape, or potential energy surface. This landscape maps the potential energy of the molecule as a function of its geometric parameters, such as key dihedral angles.

For this compound, this analysis would identify the global minimum energy conformation and other low-energy, metastable states. It would reveal the preferred puckering of the six-membered ring (e.g., chair, boat, or skew-boat) and the most probable orientations of the exocyclic carboxyl and hydroxyl groups. These preferred orientations are stabilized by intramolecular hydrogen bonds and stereoelectronic effects, which can be explicitly identified and analyzed from the simulation data.

Quantum Chemical Calculations

Quantum chemical calculations are based on the principles of quantum mechanics and provide a more detailed and accurate description of molecular properties, particularly those related to electrons.

Electronic Structure Theory (DFT, ab initio) for Energetics and Reactivity

Electronic structure methods, such as Density Functional Theory (DFT) and ab initio calculations, are used to solve the Schrödinger equation for a molecule.

Ab initio methods (like Hartree-Fock and Møller-Plesset perturbation theory, MP2) calculate molecular properties from first principles without relying on experimental data.

Density Functional Theory (DFT) is a widely used method that calculates the electronic energy based on the molecule's electron density. It offers a good balance of accuracy and computational cost.

For this compound, DFT calculations would be employed to:

Accurately determine the relative energies of different conformations, validating the results from force field methods.

Calculate thermodynamic properties such as enthalpy of formation and Gibbs free energy.

Analyze the electronic structure, including the distribution of electron density and the nature of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding reactivity.

Table 2: Typical Energetic Data from DFT Calculations

Property Description Hypothetical Application to this compound
Relative Energy (ΔE) Energy difference between various conformers. Determining the energy penalty for the ring to adopt a boat vs. a chair conformation.
Gibbs Free Energy (ΔG) Energy that accounts for enthalpy and entropy, indicating spontaneity. Predicting the equilibrium populations of different conformers in solution.

| HOMO-LUMO Gap | Energy difference between the highest occupied and lowest unoccupied molecular orbitals. | Assessing the molecule's kinetic stability and susceptibility to nucleophilic or electrophilic attack. |

Prediction of Spectroscopic Parameters

A significant advantage of quantum chemical calculations is their ability to predict spectroscopic properties, which can be directly compared with experimental spectra to validate the computed structures. For this compound, these methods could predict:

Infrared (IR) Spectra: By calculating vibrational frequencies, a theoretical IR spectrum can be generated. The positions and intensities of peaks corresponding to C=O, O-H, and C-O stretching vibrations can confirm the presence of specific functional groups and hydrogen bonding patterns.

Nuclear Magnetic Resonance (NMR) Spectra: Theoretical chemical shifts (for ¹H and ¹³C) and spin-spin coupling constants can be calculated. Comparing these predicted values with experimental NMR data is a powerful method for confirming the dominant solution-state conformation.

Reaction Pathway Simulations and Mechanistic Insights

Computational methods are invaluable for elucidating the mechanisms of chemical reactions. By mapping the potential energy surface connecting reactants to products, chemists can identify transition states and calculate activation energies, providing a detailed picture of how a reaction occurs.

For this compound, this could involve simulating:

Formation pathways: Investigating the mechanism of its synthesis, for example, through the cyclization of gluconic acid. Calculations could determine whether the reaction proceeds through a concerted or stepwise mechanism and identify the key intermediates and transition states.

Degradation or derivatization reactions: Simulating processes like decarboxylation, oxidation, or esterification to understand the molecule's stability and reactivity under various conditions.

Lack of Publicly Available Research Data on this compound Prevents In-Depth Analysis

Despite a comprehensive search for theoretical and computational investigations regarding this compound, there is a notable absence of publicly available scientific literature and data. Specifically, detailed research findings and data tables concerning the interaction of this chemical compound with enzymes or substrates in in vitro, non-human contexts could not be located.

The inquiry into the theoretical and computational aspects of this compound systems, particularly its interaction with biological macromolecules, yielded no specific studies. Standard scientific databases and search engines did not provide any papers or datasets that would allow for a thorough and informative analysis as requested.

Consequently, the generation of a detailed article focusing on the "Interaction Studies with Enzymes or Substrates (in vitro models, non-human context)" for this compound is not possible at this time due to the lack of foundational research in this specific area. The scientific community has yet to publish in-depth studies that would provide the necessary data for such a review.

Applications of 2,5 Anhydrogluconic Acid in Chemical Synthesis and Materials Science Non Medical

Chiral Building Block in Asymmetric Synthesis

The well-defined stereochemistry of 2,5-anhydrogluconic acid, derived from natural sugars, makes it an excellent starting material in the chiral pool for asymmetric synthesis. The fixed conformation of its tetrahydrofuran (B95107) ring and the specific spatial arrangement of its substituents provide a rigid scaffold for predictable chemical transformations.

Role as a Precursor for Stereospecific Transformations

This compound and its derivatives serve as precursors for a variety of stereospecific transformations. The hydroxyl and carboxylic acid groups can be selectively protected and activated to participate in reactions that proceed with a high degree of stereocontrol. For instance, the reduced form, 2,5-anhydro-D-glucitol, which can be derived from D-mannitol, is a key intermediate in the stereospecific synthesis of various biologically active molecules. researchgate.net The inherent chirality of the anhydro sugar backbone directs the stereochemical outcome of subsequent reactions, allowing for the synthesis of complex molecules with multiple stereocenters.

One notable example is the use of 2,5-anhydro-D-glucitol in the synthesis of (+)-muscarine. researchgate.net This synthesis relies on the fixed stereochemistry of the anhydro sugar to control the formation of the final product's stereocenters. The rigidity of the furanose ring in anhydro sugars plays a crucial role in directing the approach of reagents, leading to highly stereoselective outcomes.

Synthesis of Enantiopure Compounds

The use of this compound and its derivatives from the chiral pool is a powerful strategy for the synthesis of enantiopure compounds. By starting with an enantiomerically pure material like D-glucose, the chirality is carried through the synthetic sequence, avoiding the need for chiral resolutions or asymmetric catalysts in later stages. This approach is particularly valuable for the synthesis of complex natural products and their analogues.

For example, derivatives of 2,5-anhydro-sugars are utilized in the synthesis of enantiopure pyrrolidines, which are important structural motifs in many natural products and pharmaceuticals. nih.gov The synthesis of these compounds often involves the transformation of the anhydro sugar core into the target heterocyclic system, with the original stereocenters of the sugar dictating the final stereochemistry of the product.

Integration into Polymer and Material Development

The potential of this compound in polymer and materials science is an emerging area of research, driven by the demand for sustainable and bio-based materials. Its structure offers several handles for incorporation into polymer chains and for the functionalization of materials.

Precursor for Bio-based Monomers

While direct polymerization of this compound is not widely documented, its structure is analogous to other sugar-derived acids, such as 2,5-furandicarboxylic acid (FDCA), which are established monomers for bio-based polyesters. mdpi.com The carboxylic acid and hydroxyl groups of this compound could, in principle, undergo polycondensation reactions to form polyesters or polyamides. The resulting polymers would be expected to have unique properties due to the chiral, cyclic structure of the monomer unit.

Research into polymers derived from the reduced form, 2,5-anhydro-D-glucitol, demonstrates the feasibility of incorporating this anhydro sugar into polymer backbones. For instance, poly[(1→6)-2,5-anhydro-D-glucitol] has been synthesized and shown to exhibit chiral recognition properties, highlighting the potential of these bio-based polymers in specialized applications. nih.gov

Role in Cross-linking or Functionalization of Polymer Chains

The polyfunctional nature of this compound makes it a potential candidate for use as a cross-linking agent or for the functionalization of existing polymer chains. The carboxylic acid can react with hydroxyl or amine groups on polymer backbones to form ester or amide linkages, thereby creating a cross-linked network. This can improve the mechanical and thermal properties of the polymers. nih.govsapub.org

Furthermore, the hydroxyl groups of this compound can be used to attach it to polymer chains as a pendant group, thereby functionalizing the material. This could be used to impart specific properties, such as hydrophilicity or chirality, to the surface of a material. While specific examples utilizing this compound for these purposes are not extensively reported, the chemical principles are well-established for other polyfunctional organic acids. nih.gov

Use as a Chemical Reagent or Intermediate

Beyond its role in asymmetric synthesis and potential in polymer science, this compound and its related compounds are valuable intermediates in various chemical processes. Their unique structures and reactivity patterns make them suitable for the synthesis of a range of fine chemicals.

A closely related compound, 2,5-diketo-D-gluconic acid (2,5-DKG), serves as a crucial intermediate in the industrial production of 2-keto-L-gulonic acid, a precursor to ascorbic acid (Vitamin C). frontiersin.orgnih.gov This biotechnological process highlights the utility of oxidized and cyclized sugar derivatives as key building blocks in multi-step syntheses. The study of 2,5-DKG production and its subsequent chemical transformations provides a model for the potential applications of this compound as a versatile chemical intermediate.

The table below summarizes the key applications and potential uses of this compound and its derivatives in non-medical fields.

Application Area Specific Role of this compound/Derivatives Key Features Utilized Example/Potential Product
Asymmetric Synthesis Chiral Building BlockInherent chirality, rigid stereochemical scaffoldSynthesis of enantiopure natural products like (+)-muscarine researchgate.net
Precursor for Stereospecific TransformationsDefined stereocenters directing reaction outcomesFormation of complex molecules with multiple chiral centers
Polymer & Materials Science Potential Bio-based MonomerCarboxylic acid and hydroxyl groups for polycondensationBio-based polyesters with unique properties
Potential Cross-linking/Functionalizing AgentPolyfunctionality for network formation and surface modificationImproved mechanical and thermal properties of polymers
Chemical Intermediate Versatile ReagentUnique structure and reactivitySynthesis of fine chemicals and specialty products

Development of Analytical Standards for Research

The availability of highly characterized analytical standards is a prerequisite for accurate and reproducible scientific research. In the context of non-medical chemical synthesis and materials science, this compound serves as a crucial reference material for the identification, quantification, and purity assessment of related compounds and reaction products. The development of this compound as an analytical standard involves its synthesis or isolation, purification, and comprehensive characterization to establish its identity and purity with a high degree of confidence.

The characterization of a this compound analytical standard generally encompasses a variety of spectroscopic and chromatographic methods to provide a complete profile of the material.

Physicochemical Properties:

The fundamental physical and chemical properties of this compound are the initial data points for its characterization as a reference standard. These properties are intrinsic to the molecule and serve as a preliminary basis for its identification.

PropertyValue
CAS Number 490-94-8
Molecular Formula C6H10O6
Molecular Weight 178.14 g/mol
Appearance White to off-white solid
Solubility Soluble in water

Analytical Characterization for Purity and Identity:

A combination of analytical techniques is employed to confirm the identity and determine the purity of this compound intended for use as an analytical standard. The data generated from these analyses provide a detailed and multi-faceted confirmation of the material's quality.

Analytical TechniquePurpose & Typical Findings
¹H NMR Spectroscopy Confirms the proton environment of the molecule, providing structural verification. The spectrum is expected to show characteristic shifts and coupling patterns for the protons on the tetrahydrofuran ring and the hydroxymethyl group.
Mass Spectrometry (MS) Determines the molecular weight of the compound. The measured mass should correspond to the theoretical mass of this compound, confirming its elemental composition.
High-Performance Liquid Chromatography (HPLC) Assesses the purity of the compound by separating it from any potential impurities. A high-purity standard will exhibit a single major peak, with the area of this peak used to calculate the purity, often found to be ≥98%.
Infrared (IR) Spectroscopy Identifies the functional groups present in the molecule, such as hydroxyl (-OH) and carboxylic acid (-COOH) groups, which show characteristic absorption bands.
Thermogravimetric Analysis (TGA) Measures the thermal stability of the compound and can indicate the presence of volatile impurities or residual solvent.

The data from these analyses are compiled in a Certificate of Analysis, which accompanies the reference standard. This document provides researchers with the necessary information to use the standard appropriately in their own analytical work, ensuring the traceability and comparability of their results. The availability of such a well-characterized standard for this compound is indispensable for advancing research in chemical synthesis and materials science where this compound or its derivatives are utilized.

Future Research Directions and Emerging Challenges in 2,5 Anhydrogluconic Acid Chemistry

Development of More Efficient and Sustainable Synthetic Methodologies

A significant hurdle for the widespread study and application of 2,5-Anhydrogluconic acid is the lack of established, high-yield, and sustainable synthetic routes. Future research must prioritize the development of methodologies that are both economically viable and environmentally benign.

Challenges and Future Directions:

Biocatalytic and Fermentative Routes: Microbial fermentation is a cornerstone for producing sugar acids like gluconic acid and its derivatives. frontiersin.orgnih.gov For instance, bacteria such as Gluconobacter species are used in the industrial production of gluconates and ketogluconates through oxidative fermentation. srce.hrnih.gov A major challenge in these processes is the formation of by-products and the instability of intermediates. nih.gov Research into the production of the related compound 2,5-diketo-D-gluconic acid (2,5-DKG) by Gluconobacter oxydans has highlighted issues such as non-enzymatic browning, which reduces yield and complicates purification. frontiersin.orgresearchgate.net Future work should focus on screening or engineering novel microbial strains, potentially from Aspergillus or Gluconobacter species, capable of directly converting glucose or gluconate to this compound. srce.hr This would involve identifying or evolving specific enzymes that can catalyze the intramolecular cyclization (dehydration) reaction.

Chemo-enzymatic Synthesis: Combining the selectivity of enzymes with the efficiency of chemical catalysis offers a promising hybrid approach. researchgate.net Multi-enzyme cascade reactions are being developed for complex bio-based molecules, which can improve efficiency and reduce waste. nih.gov A potential pathway for this compound could involve an initial enzymatic oxidation of a glucose derivative, followed by a chemically catalyzed dehydration and cyclization step. The direct synthesis of 1,6-anhydro sugars from unprotected monosaccharides using dehydrative condensing agents showcases the potential for one-pot chemical methods that could be adapted for anhydro sugar acids. researchgate.net

Sustainable Chemical Catalysis: Moving away from stoichiometric reagents towards catalytic processes is a core tenet of green chemistry. Future research could explore acid-catalyzed intramolecular cyclization of gluconic acid or its derivatives. The challenge lies in achieving high selectivity for the 2,5-anhydro ring structure over other possible anhydro forms (e.g., 1,5 or 1,4) and preventing degradation or polymerization under acidic conditions.

Table 1: Comparison of Potential Synthetic Strategies for this compound

Methodology Potential Advantages Key Research Challenges Analogous Process Example
Microbial Fermentation Use of renewable feedstocks, potential for one-pot conversion. Strain identification/engineering, low yields, by-product formation, product instability (browning). nih.gov Gluconobacter oxydans fermentation for 2,5-diketo-D-gluconic acid production. frontiersin.org
Chemo-enzymatic Cascade High selectivity of enzymes, efficiency of chemical catalysts, potential for higher yields. Enzyme discovery and optimization, catalyst compatibility, process integration. Enzymatic oxidation of 5-hydroxymethylfurfural (B1680220) followed by chemical steps to produce FDCA. nih.gov

| Chemical Catalysis | High throughput, potentially simpler purification. | Achieving high regioselectivity for the 2,5-anhydro ring, avoiding degradation, developing recyclable catalysts. | Acid-catalyzed hydrolysis of anhydrosugars like levoglucosan (B13493) to glucose. aston.ac.uk |

Exploration of Novel Derivatization Chemistry

The functional groups of this compound—a carboxylic acid and two secondary hydroxyl groups—offer multiple handles for chemical modification. Exploring its derivatization chemistry is crucial for creating new molecules with tailored properties for various applications.

Challenges and Future Directions:

Selective Esterification and Amidation: The carboxylic acid group is a prime target for derivatization. Standard esterification (reaction with an alcohol) and amidation (reaction with an amine) can produce a wide array of derivatives. khanacademy.org Future work should focus on creating novel esters and amides to modulate properties like solubility, polarity, and biological activity. The challenge will be to perform these reactions without affecting the hydroxyl groups or opening the furanoid ring.

Hydroxyl Group Modification: The secondary hydroxyl groups can be modified through reactions like acylation or alkylation. libretexts.org Selective protection-deprotection strategies will be essential to functionalize one hydroxyl group over the other, leading to chiral building blocks for asymmetric synthesis.

Bifunctional Monomers: Derivatization can be used to convert this compound into a bifunctional monomer for polymerization. For example, esterification of the carboxylic acid and one hydroxyl group, while converting the second hydroxyl into a different reactive group, could yield an A-B type monomer suitable for producing novel polymers.

Table 2: Potential Derivatization Reactions for this compound

Functional Group Reaction Type Reagent Class Potential Derivative Purpose/Application
Carboxylic Acid (-COOH) Esterification Alcohols Esters Modify solubility, create fragrances or plasticizers.
Carboxylic Acid (-COOH) Amidation Amines Amides Introduce new functionalities, create building blocks for polyamides. khanacademy.org
Hydroxyl Groups (-OH) Acylation Acid Anhydrides Acyl Esters Protective groups in synthesis, modify polarity.
Hydroxyl Groups (-OH) Silylation Silyl (B83357) Halides (e.g., TMSCl) Silyl Ethers Increase volatility for GC analysis, protective groups. sigmaaldrich.com

Advanced Computational Studies on Reactivity and Interactions

Computational chemistry provides powerful tools to predict and understand molecular behavior, guiding experimental work and accelerating discovery. Applying these methods to this compound can offer profound insights into its structure, stability, and reactivity.

Challenges and Future Directions:

Conformational Analysis: The five-membered furanoid ring of this compound is flexible and can adopt various puckered conformations (twist and envelope forms). nih.gov Molecular dynamics (MD) simulations can be used to explore the conformational landscape of the molecule in different environments (e.g., in water, organic solvents, or a protein binding site). researchgate.net Understanding the preferred conformations is key to explaining its reactivity and interactions with other molecules. The challenge lies in the accuracy of the force fields used to model these flexible carbohydrate structures. researchgate.net

Reactivity and Mechanistic Studies: Quantum mechanical (QM) methods, such as Density Functional Theory (DFT), can be employed to study reaction mechanisms at the electronic level. nih.gov For example, QM calculations could elucidate the mechanism of its formation via cyclization of gluconic acid or predict the regioselectivity of derivatization reactions. These studies can help in designing better catalysts and optimizing reaction conditions. acs.org

Intermolecular Interactions: A significant research direction is to simulate the interaction of this compound with biological macromolecules or material surfaces. MD simulations can predict how it binds to an enzyme's active site or how it adsorbs onto a polymer surface. nih.gov This knowledge is invaluable for designing enzyme inhibitors or developing new composite materials.

Deeper Understanding of its Role in Specific Biological Pathways (non-human, mechanistic focus)

While the precise biological role of this compound is not well-defined, the metabolism of related sugar acids is well-documented in microorganisms. Future research should investigate whether this compound is a natural metabolite in certain non-human biological systems and elucidate the enzymatic machinery involved.

Challenges and Future Directions:

Identification in Metabolic Pathways: Sensitive analytical techniques could be used to screen for the presence of this compound in microorganisms known to metabolize sugars and sugar acids, such as fungi (Penicillium, Aspergillus) and bacteria (Gluconobacter). nih.govnih.gov The metabolism of gluconate and ketogluconates is central to these organisms, often involving pathways like the Entner-Doudoroff pathway. asm.orgwikipedia.org It is plausible that this compound could be an intermediate or a side-product in these complex metabolic networks.

Enzyme Discovery and Characterization: If this compound is identified as a natural metabolite, the next step would be to isolate and characterize the enzymes responsible for its synthesis and degradation. This could lead to the discovery of novel dehydratases or hydrolases with potential applications in biocatalysis. For example, studies on the metabolism of the anhydro sugar levoglucosan in bacteria revealed a unique dehydrogenase-based pathway, distinct from the kinase pathway found in fungi. tandfonline.com A similar investigation could reveal novel enzymatic activities related to this compound.

Mechanistic Role as a Metabolic Modulator: Anhydro sugars can sometimes act as mimics of natural sugars, potentially inhibiting enzymes involved in carbohydrate metabolism. Future studies could explore whether this compound can act as an inhibitor or modulator of enzymes in key pathways like glycolysis or the pentose (B10789219) phosphate (B84403) pathway in specific microorganisms. researchgate.net

Expansion of Non-Medical Industrial and Chemical Applications

The true potential of this compound lies in its application as a versatile, bio-based building block for the chemical industry. Its rigid furanoid core, combined with its carboxylic acid and hydroxyl functionalities, makes it an attractive monomer for creating novel materials.

Challenges and Future Directions:

Bio-based Polymers: There is immense interest in using sugar-derived molecules as monomers to produce sustainable polymers. nih.govresearchgate.net The structure of this compound, containing both a hydroxyl and a carboxyl group, makes it a prime candidate for the synthesis of novel polyesters and polyamides. Research should focus on polymerization reactions to create polymers with unique properties conferred by the rigid anhydro sugar backbone, such as improved thermal stability or altered mechanical properties.

Chelating Agents and Sequestrants: Gluconic acid and its salts are widely used as chelating agents in various industries, binding metal ions and preventing their precipitation. srce.hr The specific stereochemistry of the hydroxyl groups on the this compound ring may offer unique metal-binding properties. Future work could evaluate its efficacy as a biodegradable chelating agent for applications in industrial cleaning, water treatment, or agriculture.

Platform Chemical: If efficient production methods can be established, this compound could serve as a platform chemical, convertible into a range of other valuable molecules. For example, reduction of the carboxylic acid could yield 2,5-Anhydro-D-glucitol, while selective oxidation or other transformations could open pathways to new chemical intermediates.

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying 2,5-Anhydrogluconic acid in complex biological matrices?

  • Methodological Answer : Ultra-performance liquid chromatography coupled with evaporative light scattering detection (UPLC-ELSD) is a robust approach for simultaneous quantification of sugars and organic acids in complex samples. This method minimizes interference from matrix components and achieves high sensitivity (detection limits <0.1 mg/L for organic acids). Key parameters include a C18 column, gradient elution with acetonitrile/water, and column temperature optimization to resolve structural isomers .

Q. What are the critical considerations for synthesizing this compound derivatives in laboratory settings?

  • Methodological Answer : Synthesis routes often involve catalytic oxidation of precursor molecules like 2,5-bis(hydroxymethyl)furan (BHMF). Ensure precise control of reaction conditions (e.g., pH 8–9, 80–100°C, O₂ pressure 0.5–1.5 MPa) to avoid over-oxidation. Use nitrogen-doped carbon-supported bimetallic catalysts (e.g., Au-Pd) to enhance selectivity toward target products. Catalyst characterization via TEM and XPS is essential to confirm active sites .

Q. How can researchers ensure the stability of this compound during storage and experimental workflows?

  • Methodological Answer : Store the compound in airtight containers at 4°C, shielded from light and moisture. Avoid exposure to strong acids/alkalis or oxidizing agents, which may induce decomposition. Pre-experiment stability tests (e.g., HPLC monitoring over 24–48 hours under intended conditions) are recommended to confirm integrity .

Advanced Research Questions

Q. What mechanistic insights explain the selective catalytic oxidation of BHMF to this compound derivatives?

  • Methodological Answer : Kinetic studies reveal that the oxidation pathway (BHMF → HMF → HMFCA → FFCA → FDCA) is rate-limited by the HMFCA-to-FFCA step (activation energy: 129.2 kJ·mol⁻¹). Synergistic effects between nitrogen-rich carbon supports and Au-Pd nanoparticles facilitate O₂ activation, generating superoxide radicals (•O₂⁻) critical for selective oxidation. Operando ESR spectroscopy confirms radical intermediates, guiding catalyst design for improved efficiency .

Q. How can contradictory data on this compound’s reactivity be resolved in heterogeneous catalytic systems?

  • Methodological Answer : Discrepancies often arise from variations in catalyst surface chemistry or reaction microenvironment. Systematic studies should:

  • Compare turnover frequencies (TOF) across catalysts with controlled metal ratios (e.g., Au:Pd = 1:1 vs. 1:2).
  • Use isotopic labeling (e.g., ¹⁸O₂) to trace oxygen incorporation pathways.
  • Perform DFT calculations to identify energetically favorable adsorption configurations of intermediates .

Q. What experimental strategies mitigate interference from byproducts during this compound quantification in plant tissues?

  • Methodological Answer : Implement a dual-step cleanup protocol:

  • Solid-phase extraction (SPE) : Use C18 cartridges to remove hydrophobic contaminants.
  • Derivatization : Convert carboxylic acid groups to methyl esters via BF₃-methanol, enhancing chromatographic resolution. Validate recovery rates (≥90%) using spiked matrix-matched calibration curves .

Methodological Design Considerations

Q. How should researchers design experiments to evaluate the environmental degradation pathways of this compound?

  • Methodological Answer : Conduct accelerated degradation studies under simulated environmental conditions (UV light, microbial consortia). Monitor degradation products via LC-MS/MS and employ QSAR models to predict ecotoxicity. Include controls with autoclaved samples to distinguish abiotic vs. biotic pathways .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound bioactivity studies?

  • Methodological Answer : Use nonlinear regression models (e.g., four-parameter logistic curve) to fit dose-response data. Validate model assumptions (homoscedasticity, normality) via residual analysis. For multiplex assays, apply false discovery rate (FDR) corrections to minimize Type I errors .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.